4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Boronic esters are crucial in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are used to form biaryl compounds.
Biology
Boronic esters can be used as enzyme inhibitors, particularly for proteases.
Medicine
Industry
Boronic esters are used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the coupling of the boronic ester with an aryl halide to form a biaryl compound.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-Nitrophenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is unique due to the presence of both a nitro group and a boronic ester, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Properties
Molecular Formula |
C13H18BNO4 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H18BNO4/c1-9-6-7-11(15(16)17)10(8-9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI Key |
IGBUUWIZHCANMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.